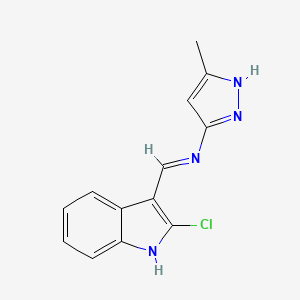
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone, also known as DFOM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFOM is a synthetic compound that has been developed through extensive research and is known for its unique properties and mechanisms of action.
Mécanisme D'action
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone acts by inhibiting the activity of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory molecules in the body. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has also been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research purposes. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone is also relatively stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has some limitations, including its potential toxicity and the need for specific storage conditions.
Orientations Futures
There are several future directions for research on (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone. One area of research is the development of more efficient synthesis methods for (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone. Another area of research is the identification of specific molecular targets for (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone, which could lead to the development of more targeted therapies. Additionally, there is a need for further research on the potential toxicity of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone and its long-term effects on the body. Overall, (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has significant potential for use in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone involves a complex chemical process that requires specific reagents and conditions. The synthesis process involves the reaction of 4,4-difluoropiperidine with oxan-2-ylmethanone in the presence of a catalyst. The resulting product is purified through a series of filtration and distillation processes to obtain the final product.
Applications De Recherche Scientifique
(4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. (4,4-Difluoropiperidin-1-yl)-(oxan-2-yl)methanone has been shown to be effective in the treatment of various diseases, including cancer, inflammation, and pain.
Propriétés
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-(oxan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c12-11(13)4-6-14(7-5-11)10(15)9-3-1-2-8-16-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIUMZLVFIKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139028955 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


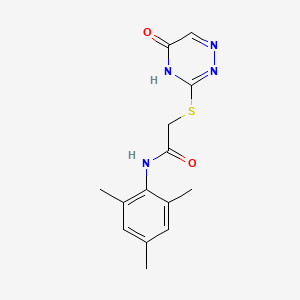
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)
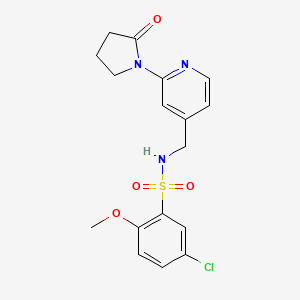
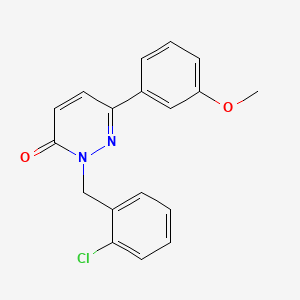
![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)

![[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B2934770.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2934771.png)
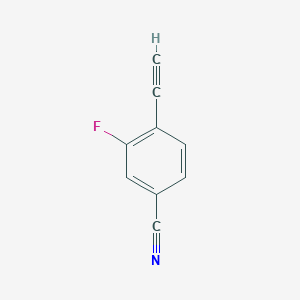
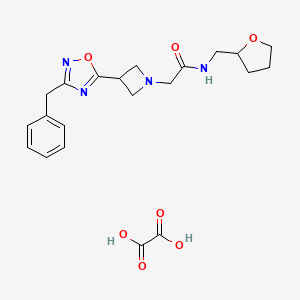
![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)
![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)
